molecular formula C12H20Cl2N4 B2988130 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride CAS No. 2034460-05-2

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride

Cat. No.: B2988130
CAS No.: 2034460-05-2
M. Wt: 291.22
InChI Key: UZOCIGMIHOSQEH-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a tetrahydrocinnoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its tetrahydrocinnoline moiety differentiates it from other piperazine derivatives, potentially offering unique therapeutic benefits .

Properties

IUPAC Name

3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c1-2-4-11-10(3-1)9-12(15-14-11)16-7-5-13-6-8-16;;/h9,13H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOCIGMIHOSQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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